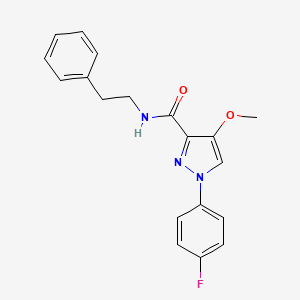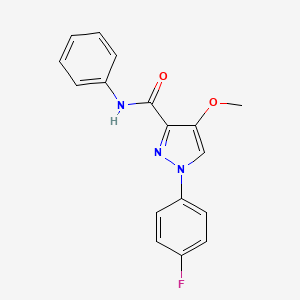
1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide (FMPP) is an important small molecule that has been studied extensively in recent years due to its potential therapeutic applications. FMPP is a member of the pyrazole carboxamide family and has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. It has also been studied for its potential use as a drug delivery system, due to its ability to interact with various cell membrane components.
科学研究应用
1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects. In particular, it has been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of inflammatory diseases. It has also been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of several types of cancer cells in vitro. In addition, this compound has been studied for its potential use as an anti-microbial agent, as it has been shown to inhibit the growth of several types of bacteria in vitro.
作用机制
The exact mechanism of action of 1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to be related to its ability to interact with various cell membrane components. It has been shown to interact with several types of receptors, including the G-protein coupled receptor (GPCR), the nuclear receptor (NR), and the tyrosine kinase receptor (TKR). It has also been shown to interact with several types of enzymes, including cyclooxygenase (COX), phospholipase A2 (PLA2), and cyclin-dependent kinase (CDK). In addition, this compound has been shown to interact with several types of proteins, including tumor necrosis factor (TNF) and interleukin (IL).
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF and IL, as well as the production of prostaglandins, which are involved in inflammation. It has also been shown to inhibit the growth of several types of cancer cells in vitro, as well as the growth of several types of bacteria in vitro. In addition, this compound has been shown to have anti-oxidant and anti-apoptotic effects.
实验室实验的优点和局限性
1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized from commercially available starting materials in a simple three-step reaction. Another advantage is that it is relatively stable, as it has been shown to be stable in a variety of conditions, including pH, temperature, and light. One limitation is that it is not water soluble, which can make it difficult to work with in a laboratory setting. Another limitation is that it is not very soluble in organic solvents, which can also make it difficult to work with in a laboratory setting.
未来方向
There are several potential future directions for 1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide research. One potential direction is to further investigate its potential therapeutic applications, such as its potential use as an anti-inflammatory, anti-cancer, and anti-microbial agent. Another potential direction is to further investigate its mechanism of action, as the exact mechanism of action is not fully understood. In addition, further research could be done on its potential use as a drug delivery system, as it has been shown to interact with various cell membrane components. Finally, further research could be done on its biochemical and physiological effects, as it has been shown to have several biochemical and physiological effects.
合成方法
1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide can be synthesized from commercially available starting materials in a simple three-step reaction. The first step is the condensation of 4-fluorophenylacetic acid with 2-methoxyphenylacetic acid, which yields N-(2-methoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide. The second step is the methylation of the pyrazole ring with methyl iodide, which yields this compound. The third step is the deprotection of the carboxamide group with hydrochloric acid, which yields the desired product.
属性
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-24-15-6-4-3-5-14(15)20-18(23)17-16(25-2)11-22(21-17)13-9-7-12(19)8-10-13/h3-11H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSOZCNBQDDHPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529766.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529786.png)
![1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529791.png)
![N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529794.png)
![1-(4-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6529801.png)

![1-(4-fluorophenyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6529820.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529823.png)


![1-(4-fluorophenyl)-4-methoxy-N-[2-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B6529850.png)
![N-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529851.png)
![methyl 4-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-amido]benzoate](/img/structure/B6529859.png)
